molecular formula C10H25N3O4Si B018096 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide CAS No. 106868-88-6

2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide

Cat. No.: B018096
CAS No.: 106868-88-6
M. Wt: 279.41 g/mol
InChI Key: HYXYCKYZVXPGCQ-UHFFFAOYSA-N
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Description

2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide is a useful research compound. Its molecular formula is C10H25N3O4Si and its molecular weight is 279.41 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The research on derivatives of hydrazine-1-carboxamide has led to the synthesis of various compounds with promising antimicrobial activities. For example, Gouda et al. (2010) investigated the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, demonstrating some compounds' promising antimicrobial properties. Similarly, compounds synthesized from 2-(trifluoromethyl)-1,3-dicarbonyl compounds, as investigated by Ohtsuka et al. (2012), provided fluorinated pyrazoles, indicating the versatility of hydrazine-1-carboxamide derivatives in synthesizing bioactive molecules with potential antimicrobial applications (Gouda, M., Berghot, M., Abd El-Ghani, Ghada E., & Khalil, A., 2010) (Ohtsuka, Y., Uraguchi, D., Yamamoto, Kyoko, Tokuhisa, K., & Yamakawa, T., 2012).

Molecular Docking and Drug Design

The application extends into drug design, where molecular docking studies help understand the interaction between synthesized compounds and biological targets. Kausar et al. (2021) explored thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting the potential of these compounds in treating neurodegenerative diseases. This indicates the role of hydrazine-1-carboxamide derivatives in designing inhibitors for specific enzymes involved in disease pathways (Kausar, Naghmana, Murtaza, S., Arshad, M., Munir, Rubina, Saleem, Rahman S. Z., Rafique, H., & Tawab, A., 2021).

Catalysis and Material Science

Hydrazine-1-carboxamide derivatives also find applications in catalysis and material science, where they are used as building blocks for synthesizing complex molecules or materials with specific properties. The work by Stephen Kanyiva Kyalo et al. (2014) on palladium-catalyzed direct C-H silylation and germanylation of benzamides and carboxamides showcases the utility of hydrazine derivatives in facilitating chemical transformations, pointing towards their significance in developing new catalytic methods that enhance synthetic efficiency and selectivity (Kyalo Stephen Kanyiva, Kuninobu, Y., & Kanai, M., 2014).

Properties

IUPAC Name

(3-triethoxysilylpropylamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N3O4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-12-13-10(11)14/h12H,4-9H2,1-3H3,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXYCKYZVXPGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNNC(=O)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595037
Record name 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-88-6
Record name 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide
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2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide

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